molecular formula C10H9ClFNO B13206359 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13206359
M. Wt: 213.63 g/mol
InChI Key: CSRICLBTPBWHRL-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 1541349-46-5) is a high-purity indole derivative supplied for scientific research and development. With a molecular formula of C10H9ClFNO and a molecular weight of 213.63-213.64 g/mol, this compound serves as a valuable chemical building block . Indole derivatives are recognized for their diverse biological potential and are frequently explored in medicinal chemistry for their antiviral, anticancer, and antimicrobial activities . This specific compound, with its unique halogenated structure, is a key intermediate for researchers synthesizing and evaluating novel bioactive molecules in chemistry and biology . The product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

7-chloro-5-fluoro-3,3-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9ClFNO/c1-10(2)6-3-5(12)4-7(11)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14)

InChI Key

CSRICLBTPBWHRL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)F)Cl)NC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-5-fluoroindole with 3,3-dimethyl-2-butanone in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 7-chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one and its analogs are summarized below, based on substituent positions, molecular properties, and synthesis routes derived from the evidence.

Table 1: Comparative Analysis of Key Indole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Synthesis Insights Reference
5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one 5-Cl, 3,3-dimethyl C₁₀H₁₀ClNO 195.65 High steric hindrance; used in life science applications. Synthesized via alkylation .
5-Fluoro-3-methyl-1,3-dihydro-2H-indol-2-one 5-F, 3-methyl C₉H₈FNO 165.16 Enhanced electronegativity at position 5; synthesized via reductive cyclization .
3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one 5-F, 3,3-diethoxy C₁₂H₁₄FNO₃ 255.24 Improved solubility due to ethoxy groups; crystallographically characterized .
(3Z)-5-Chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one 5-Cl, complex substituent at 3 C₁₇H₁₂ClFNO₃ 347.74 Extended conjugation for potential optoelectronic applications .
5-Chloranyl-1,3-dihydroindol-2-one 5-Cl C₈H₆ClNO 183.59 Minimal steric bulk; foundational structure for derivatization .

Key Comparison Points:

Substituent Effects: Halogen Position: The 7-Cl and 5-F substituents in the target compound may confer distinct electronic effects compared to analogs with single halogens (e.g., 5-Cl in or 5-F in ). Fluorine’s electronegativity could enhance metabolic stability, while chlorine’s bulkiness might influence binding interactions. Methyl vs.

Synthetic Routes :

  • Alkylation and nitration methods used for 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one could be adapted for the target compound by introducing fluorine via electrophilic substitution or halogen exchange.
  • Reductive cyclization, as described for 5-fluoro-3-methyl-1,3-dihydro-2H-indol-2-one , might require optimization to accommodate dual halogenation.

The extended conjugation in (3Z)-5-chloro-3-[2-(2-fluoro-4-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one implies utility in materials science, which the target compound may lack due to its simpler substituents.

Biological Activity

7-Chloro-5-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects.

  • Chemical Name: this compound
  • CAS Number: 1781677-37-9
  • Molecular Formula: C11H10ClF N2O
  • Molecular Weight: 228.66 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have indicated that indole derivatives exhibit significant anticancer properties. The compound's structural features may contribute to its effectiveness against various cancer cell lines.

In Vitro Studies:

  • Cytotoxicity Assays: The compound showed promising results in cytotoxicity assays against multiple cancer cell lines, including:
    • MCF-7 (Breast Cancer)
    • HCT116 (Colorectal Cancer)
    In these assays, the compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cancer types .
  • Mechanism of Action:
    • Apoptosis induction was observed through caspase activation pathways.
    • The compound exhibited high binding affinity to DNA, suggesting a mechanism involving DNA intercalation .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.8Apoptosis via caspase activation
HCT1164.2DNA intercalation

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound against various pathogens.

In Vitro Antimicrobial Studies:

  • Bacterial Activity: The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
    • MIC Values: The minimum inhibitory concentration (MIC) values ranged from 0.01 to 0.1 mg/mL against common strains like E. coli and S. aureus .

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (mg/mL)Inhibition Zone (mm)
E. coli0.0120
S. aureus0.0222

Case Studies

Recent case studies have further elucidated the potential applications of this compound in therapeutic contexts:

  • Case Study on Anticancer Properties:
    A study evaluated the efficacy of various indole derivatives, including this compound, in treating resistant forms of breast cancer. Results indicated that this compound significantly inhibited tumor growth in vivo models compared to controls .
  • Case Study on Antimicrobial Efficacy:
    Another study focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it significantly reduced bacterial load in treated groups compared to untreated controls .

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